

# Application Notes and Protocols: Using LY2881835 in Rodent Models of Diabetes

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## Compound of Interest

Compound Name: LY2881835  
CAS No.: 1292290-38-0  
Cat. No.: B608724

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Audience: Researchers, scientists, and drug development professionals.

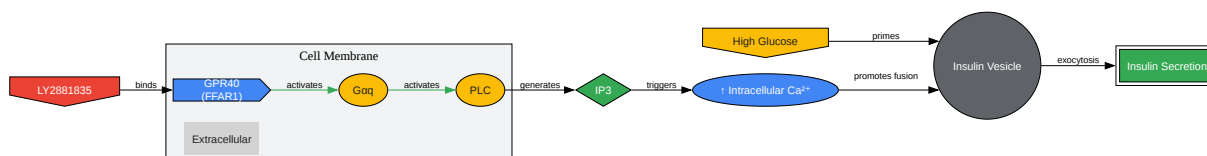
Introduction: **LY2881835** is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic  $\beta$ -cells and plays a crucial role in amplifying insulin secretion in the presence of elevated glucose levels.[3][4] This makes it a promising therapeutic target for Type 2 Diabetes (T2D). **LY2881835** has demonstrated the ability to provide immediate and durable glucose control in various rodent models of T2D by enhancing glucose-dependent insulin secretion (GDIS) and promoting the release of incretin hormones like GLP-1.[1][3][5]

These application notes provide a summary of the preclinical data and detailed protocols for utilizing **LY2881835** in relevant rodent models to study its anti-diabetic effects.

## Mechanism of Action: GPR40 Agonism

**LY2881835** selectively binds to and activates GPR40 on pancreatic  $\beta$ -cells. This activation is predominantly coupled with the G protein  $\alpha$ -subunit of the Gq family (G $\alpha$ q).[3] The subsequent signaling cascade involves the activation of phospholipase C (PLC), which leads to the

generation of inositol 1,4,5-triphosphate (IP3). IP3 mediates the release of intracellular calcium (Ca<sup>2+</sup>) stores, raising cytosolic Ca<sup>2+</sup> levels. This increase in intracellular calcium, in conjunction with the elevated glucose levels, amplifies the exocytosis of insulin-containing granules, resulting in enhanced insulin secretion.[3] The glucose-dependent nature of this mechanism minimizes the risk of hypoglycemia.[1]



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GPR40 signaling pathway activated by **LY2881835**.

## Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from key preclinical studies involving **LY2881835** in various rodent models.

Table 1: Ex Vivo Insulin Secretion from Isolated Mouse Islets

Model	Glucose Condition	Treatment	Outcome	Reference
Wild-Type (WT) Mouse Islets	11.2 mmol/L	LY2881835	Statistically significant increase in insulin secretion	[1]
Wild-Type (WT) Mouse Islets	2.8 mmol/L	LY2881835	No enhancement of insulin secretion	[1]

| GPR40 Knockout (KO) Mouse Islets | 11.2 mmol/L | **LY2881835** | No stimulation of insulin secretion |[1]|

Table 2: In Vivo Efficacy of **LY2881835** in Rodent Models of Diabetes

Rodent Model	Study Type	Dose & Duration	Key Findings	Reference
Normal ICR Mice	Acute Efficacy (IPGTT)	0.3, 1, 3, 10 mg/kg (single oral dose)	Dose-dependent enhancement of insulin secretion. Significant increase in insulin AUC at 10 mg/kg.	[1]
Diet-Induced Obese (DIO) Mice	Chronic Efficacy (OGTT)	10 mg/kg/day (14 days, oral)	Significant reduction in glucose levels during OGTT on Day 1 and Day 15.	[1][2]
Zucker fa/fa Rats	Chronic Efficacy	Not specified	Normalization of blood glucose levels after 3 weeks.	[1][2]

| STZ-Treated DIO Mice | Chronic Efficacy (OGTT) | 30 mg/kg/day (14 days, oral) | Significant reduction in glucose AUC during OGTT on Days 1, 7, and 14. [[1][2]]

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Protocol 1: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To determine the effect of **LY2881835** on insulin secretion from isolated pancreatic islets in a glucose-dependent manner.

Materials:

- Pancreatic islets isolated from Wild-Type (e.g., C57BL/6) and GPR40 KO mice.
- Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA.
- Low glucose KRBH (2.8 mmol/L glucose).
- High glucose KRBH (11.2 mmol/L or 16.7 mmol/L glucose).
- **LY2881835** stock solution (in DMSO).
- Collagenase P.
- Ficoll gradient.
- Insulin ELISA kit.

Procedure:

- Islet Isolation: a. Anesthetize the mouse and perform a laparotomy. b. Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution. c. Dissect the pancreas, place it in a conical tube, and incubate at 37°C for 10-15 minutes to digest the tissue. d. Stop the digestion by adding cold buffer and purify islets using a Ficoll density gradient. e. Hand-pick clean islets under a stereomicroscope and allow them to recover overnight in culture medium.
- GSIS Assay: a. Pre-incubate size-matched islets (groups of 3-5) in low glucose KRBH for 60 minutes at 37°C to establish a basal secretion rate. b. Transfer the islets to new tubes containing:
  - Low glucose (2.8 mmol/L) KRBH + Vehicle (DMSO).
  - High glucose (11.2 mmol/L) KRBH + Vehicle (DMSO).
  - High glucose (11.2 mmol/L) KRBH + **LY2881835** (at desired concentrations). c. Incubate for 60-90 minutes at 37°C.[3] d. Collect the supernatant from each tube for insulin

measurement. e. Lyse the islets to measure total insulin content.

- Analysis: a. Measure insulin concentration in the supernatants using a commercially available ELISA kit. b. Normalize secreted insulin to the total insulin content of the islets. c. Compare insulin secretion in **LY2881835**-treated groups to the vehicle control under high glucose conditions.

## Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of **LY2881835** on glucose tolerance and postprandial hyperglycemia in a rodent model.

Model: Diet-Induced Obese (DIO) Mice. Induce obesity by feeding C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks.

Materials:

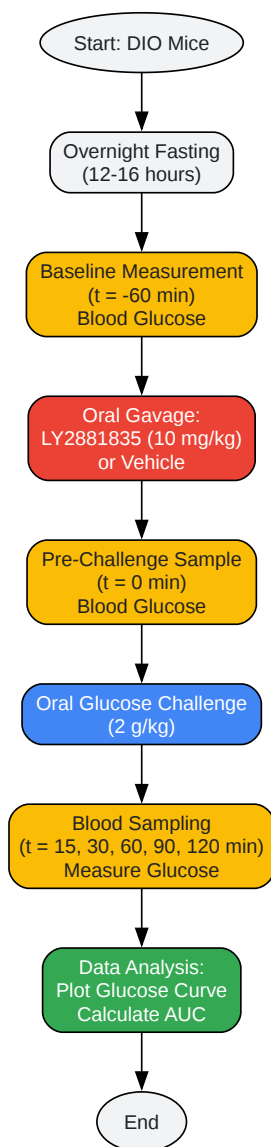
- DIO mice.
- **LY2881835** formulation for oral gavage (e.g., in 0.5% methylcellulose).
- Glucose solution (2 g/kg body weight).
- Handheld glucometer and test strips.
- Blood collection supplies (e.g., tail-nick lancets, capillaries).

Procedure:

- Acclimatization and Fasting: a. Acclimate animals to handling and gavage procedures for several days. b. Fast the mice overnight (12-16 hours) with free access to water.
- Drug Administration: a. Record the baseline (t= -60 min) body weight and blood glucose level via a tail-nick. b. Administer **LY2881835** (e.g., 10 mg/kg) or vehicle orally by gavage.<sup>[1]</sup>
- Glucose Challenge: a. At t=0 min (60 minutes after drug administration), collect a blood sample for fasting glucose and insulin levels. b. Immediately administer the glucose solution (2 g/kg) via oral gavage.

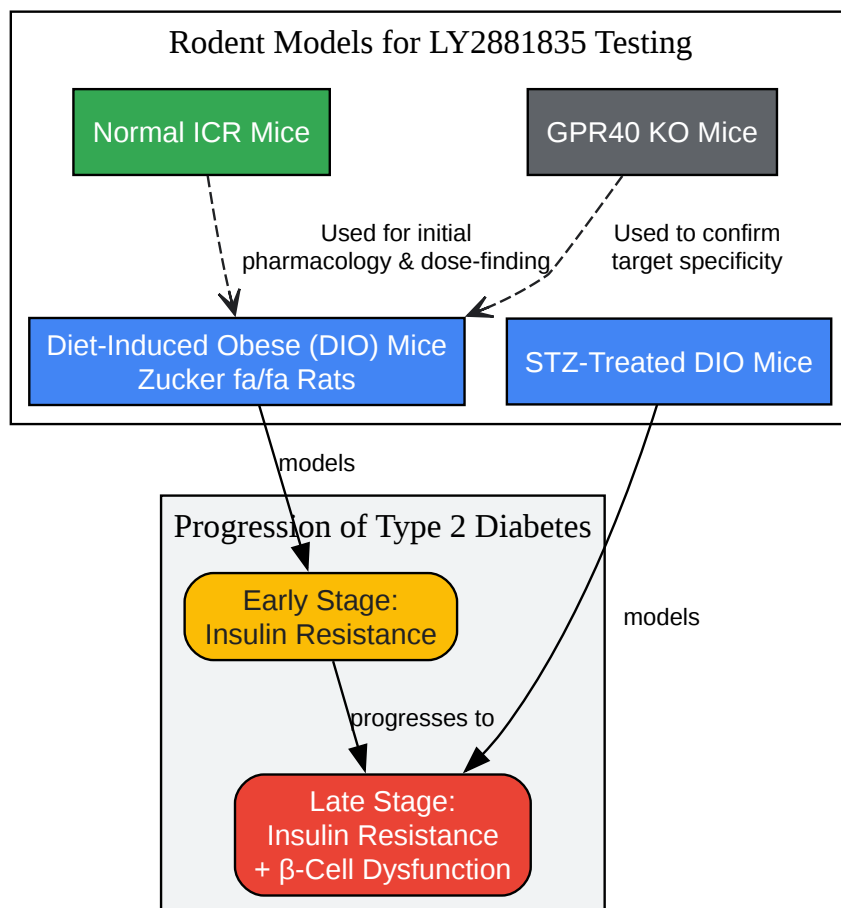
- Blood Sampling: a. Collect blood samples from the tail vein at specified time points post-glucose challenge, typically 15, 30, 60, 90, and 120 minutes. b. Measure blood glucose at each time point.
- Analysis: a. Plot the mean blood glucose concentration versus time for each treatment group. b. Calculate the Area Under the Curve (AUC) for the glucose excursion from  $t=0$  to  $t=120$  min. c. Compare the glucose AUC between the **LY2881835**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

## Visualizations: Workflows and Model Relationships



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Experimental workflow for an Oral Glucose Tolerance Test (OGTT).



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Relationship of rodent models to stages of Type 2 Diabetes.

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